molecular formula C11H14BrNO B1523158 4-bromo-N-(oxolan-2-ylmethyl)aniline CAS No. 168475-83-0

4-bromo-N-(oxolan-2-ylmethyl)aniline

Cat. No. B1523158
M. Wt: 256.14 g/mol
InChI Key: XVAFMXUEHRLQRH-UHFFFAOYSA-N
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Description

4-bromo-N-(oxolan-2-ylmethyl)aniline is a chemical compound with the molecular formula C11H14BrNO . It is used in various research and development applications .


Synthesis Analysis

The synthesis of similar compounds, such as 4-Bromoaniline, involves the reaction of acetyl chloride-protected aniline with bromine . Another method involves the coupling of aryl bromides with ammonia under the catalysis of CuI/4-hydroxy-l-proline .


Molecular Structure Analysis

The molecular structure of 4-bromo-N-(oxolan-2-ylmethyl)aniline consists of a bromine atom substituted on an aniline molecule . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-bromo-N-(oxolan-2-ylmethyl)aniline, such as its melting point, boiling point, and density, can be found in chemical databases .

Scientific Research Applications

Facile Synthesis and Crystal Structures

Researchers have synthesized brominated oligomers like those derived from N-phenyl-m-aniline for their structural and electronic properties. The study by Ito et al. (2002) revealed the facile synthesis of dimer and trimer versions of these oligomers, showcasing their potential in forming helical structures due to their U-shaped configuration. This structural feature might be useful in designing novel materials with specific optical or electronic characteristics (Ito, Ino, Tanaka, Kanemoto, & Kato, 2002).

Corrosion Inhibition

Daoud et al. (2014) synthesized a thiophene Schiff base, demonstrating its efficacy as a corrosion inhibitor for mild steel in acidic solutions. This highlights the potential of brominated aniline derivatives in protecting metals against corrosion, which is crucial for industrial applications (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Catalytic Activity in Chemical Reactions

Bhunia et al. (2017) explored the use of N,N'-Bisoxalamides in enhancing the catalytic activity of Cu-catalyzed coupling reactions. This work demonstrates the role of brominated aniline derivatives in facilitating chemical transformations, offering a pathway to more efficient and selective synthesis processes (Bhunia, Kumar, & Ma, 2017).

Polymer Technology and Fluorescent Properties

Polyurethane cationomers incorporating anil groups have been synthesized for their unique fluorescent properties. The study by Buruianǎ et al. (2005) on Schiff bases, including brominated aniline derivatives, revealed their potential in creating polymeric films with photochromic mechanisms. This suggests applications in optical devices or sensors due to their fluorescence upon excitation (Buruianǎ, Olaru, Strat, Strat, & Simionescu, 2005).

Sensing Applications

Babgi and Alzahrani (2016) reported the synthesis of (4-substituted-phenyl)-pyren-1-ylmethylene-amine derivatives, demonstrating their utility as sensors capable of distinguishing between weak and strong acids based on spectroscopic changes. This underscores the role of brominated aniline compounds in developing sensitive and selective chemical sensors (Babgi & Alzahrani, 2016).

Safety And Hazards

The safety data sheet for a similar compound, 4-Bromoaniline, indicates that it is harmful if swallowed, toxic in contact with skin or if inhaled, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

4-bromo-N-(oxolan-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11/h3-6,11,13H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAFMXUEHRLQRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(oxolan-2-ylmethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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